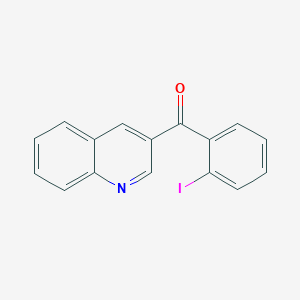

(2-Iodophenyl)(quinolin-3-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-iodophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUCKOMYTTUTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodophenyl Quinolin 3 Yl Methanone and Analogues

Strategies for Constructing the Quinolin-3-yl Methanone (B1245722) Core

The formation of the 3-acylquinoline skeleton is a key challenge in the synthesis of the target molecule. Various modern synthetic methods have been developed to achieve this, including cycloaddition reactions, oxidative bond formations, and multicomponent strategies.

Formal [4+2] cycloaddition, or annulation, reactions represent a powerful tool for the construction of the quinoline (B57606) ring system. These reactions typically involve the combination of a four-atom component and a two-atom component to form the six-membered heterocyclic ring.

One notable metal-free approach involves the formal [4+2] annulation of anthranils with enaminones. wikipedia.org This method facilitates the synthesis of a wide array of 3-acylquinolines through an aza-Michael addition and subsequent intramolecular annulation. The reaction is promoted by methanesulfonic acid (MSA) and sodium iodide, which play crucial roles in the reaction cascade. A variety of substituted enaminones can be used, allowing for the synthesis of diverse 3-aroylquinolines, including those with halogenated phenyl rings such as (2-chlorophenyl)(quinolin-3-yl)methanone (B6337689) and (4-iodophenyl)(quinolin-3-yl)methanone. wikipedia.org

Another significant strategy is the inverse electron demand Diels-Alder reaction. nih.gov In this approach, in situ generated aza-o-quinone methides react with enaminones. This base-mediated tandem reaction proceeds through a [4+2] cycloaddition followed by an aromatization step to yield the 3-aroylquinoline products in good to excellent yields. nih.gov The versatility of this method has been demonstrated by its application in gram-scale synthesis and in one-pot procedures starting directly from ketones to generate the enaminone precursor. nih.gov

| Compound Name | Aroyl Group | Yield (%) |

|---|---|---|

| (4-Methoxyphenyl)(quinolin-3-yl)methanone | 4-Methoxyphenyl | 81 |

| Quinolin-3-yl(p-tolyl)methanone | p-Tolyl | 84 |

| (4-Chlorophenyl)(quinolin-3-yl)methanone | 4-Chlorophenyl | 88 |

| (4-Iodophenyl)(quinolin-3-yl)methanone | 4-Iodophenyl | 82 |

| (2-Chlorophenyl)(quinolin-3-yl)methanone | 2-Chlorophenyl | 88 |

| Naphthalen-2-yl(quinolin-3-yl)methanone | Naphthalen-2-yl | 84 |

| Furan-2-yl(quinolin-3-yl)methanone | Furan-2-yl | 83 |

Oxidative C-C bond formation provides an alternative and efficient route to the quinoline core. These methods often utilize transition-metal catalysts or metal-free oxidizing agents to construct the heterocyclic ring from simpler precursors.

A copper-catalyzed one-pot reaction of 2-aminoaryl aldehydes or ketones with inactivated ketones has been developed for the synthesis of 3-acylquinolines. rsc.org This process involves a cascade of reactions including C(sp³)–H bond amination, enaminone formation, and subsequent enamine-carbonyl condensation. This represents a significant advance as it utilizes readily available saturated ketones through a double C(sp³)–H bond functionalization. rsc.org

Furthermore, transition-metal-free oxidative annulation strategies have gained attention for their environmental benefits. beilstein-journals.org These can involve the use of iodine as an oxidant or promoter. For instance, the reaction of anilines, aldehydes, and alkynes can be mediated by iodine, where a Schiff base intermediate undergoes a Diels-Alder-type cycloaddition with the alkyne, followed by oxidation to the quinoline product. beilstein-journals.orglibretexts.org Oxygen from the air can also serve as the ultimate oxidant in many of these synthetic protocols, contributing to the green credentials of the method. beilstein-journals.org

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single synthetic operation to form a complex product. MCRs have been effectively employed for the synthesis of quinoline and quinolone derivatives.

Various named reactions, such as the Povarov, Gewald, and Ugi reactions, have been adapted in MCR formats to produce diverse quinoline scaffolds. These strategies offer the advantage of rapidly building molecular complexity and allowing for the introduction of a wide range of functional groups and substitution patterns. For example, a three-component reaction of an aniline, an aldehyde, and an activated alkyne can lead to the formation of substituted quinolines, often catalyzed by Lewis acids or transition metals. The development of novel MCRs for quinoline synthesis is a continuous area of research, holding promise for the efficient generation of compounds for various applications.

Introduction of the 2-Iodophenyl Moiety

The introduction of the 2-iodophenyl group can be achieved either by using a pre-functionalized building block in the quinoline synthesis or by functionalizing a pre-formed phenyl(quinolin-3-yl)methanone.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. The Suzuki-Miyaura coupling, for instance, is a highly versatile method. A plausible route to (2-Iodophenyl)(quinolin-3-yl)methanone would involve the palladium-catalyzed coupling of a 3-haloquinoline (e.g., 3-bromoquinoline) with 2-iodophenylboronic acid. The cross-coupling of quinolin-3-yltrifluoroborate with aryl halides has been shown to be effective, suggesting the viability of the reverse reaction. nih.gov

Alternatively, a Friedel-Crafts acylation of quinoline with 2-iodobenzoyl chloride could be considered. However, this reaction is generally problematic for electron-deficient heterocyclic systems like quinoline. beilstein-journals.org The nitrogen atom in the quinoline ring acts as a Lewis base, which can deactivate the required Lewis acid catalyst by forming a complex. beilstein-journals.org This significantly hinders the electrophilic aromatic substitution reaction.

A more direct approach involves palladium-catalyzed carbonylative annulation. For example, 3,4-disubstituted 2-quinolones have been synthesized from N-substituted o-iodoanilines and internal alkynes under a carbon monoxide atmosphere, demonstrating the utility of palladium catalysis in building complex quinoline systems with specific substitution patterns.

In recent years, metal-free methods for activating iodoarenes have emerged as green alternatives to transition metal catalysis. These methods often involve the generation of highly reactive species such as aryl radicals or arynes from the iodoarene precursor.

One potential metal-free strategy to obtain the target compound is through a directed ortho-metalation (DoM) of phenyl(quinolin-3-yl)methanone. wikipedia.org In this hypothetical route, the ketone's carbonyl group would act as a directing metalation group (DMG). Treatment with a strong base like an organolithium reagent could selectively deprotonate the ortho-position of the phenyl ring, and the resulting aryllithium species could then be quenched with an iodine source (e.g., I₂) to install the iodine atom at the desired position.

Furthermore, radical-based C-H iodination presents another avenue. Protocols for the direct, regioselective C-H iodination of heterocycles have been developed. While these methods have been shown to selectively iodinate the quinoline ring itself at the C3 position, adapting such radical conditions to functionalize the appended phenyl ring at the ortho position would be a key challenge, likely requiring a directing group strategy.

Sequential Sonogashira Coupling/Intramolecular Alkyne-Carbonyl Metathesis for Related Scaffolds

While a direct sequential Sonogashira coupling followed by an intramolecular alkyne-carbonyl metathesis for the synthesis of (2-Iodophenyl)(quinolin-3-yl)methanone itself is not prominently described, this strategy is employed for the construction of related heterocyclic scaffolds, particularly quinolones.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. mdpi.com This reaction is fundamental in creating the necessary alkyne-containing precursors for subsequent cyclization reactions.

Following the Sonogashira coupling, an intramolecular alkyne-carbonyl metathesis can be utilized for ring closure. This reaction involves the formal exchange of a carbonyl oxygen atom with a carbon atom of an alkyne, leading to the formation of an α,β-unsaturated carbonyl compound. For instance, a scandium(III) triflate-catalyzed ring-closing alkyne-carbonyl metathesis of N-(2-alkynylphenyl)-α-ketoamides has been developed to construct densely substituted 4-acyl-2-quinolones. rsc.org This atom-economical method proceeds through a proposed oxetene intermediate followed by an electrocyclic ring-opening. rsc.org

Catalysts for alkyne-carbonyl metathesis can vary, with gold and rhodium complexes also showing significant activity in promoting such transformations for the synthesis of various heterocyclic systems. nih.govrsc.orgijpsi.orgresearchgate.net

Derivatization and Functionalization Approaches for Analogous Compounds

The functionalization of the quinoline ring and its derivatives is a key strategy for modulating their chemical and biological properties. rsc.orgnih.govbrieflands.com A variety of methods are available for the derivatization of quinolin-3-yl methanone analogues, focusing on different positions of the quinoline core and the attached phenyl ring.

Direct C-H functionalization using transition metal catalysis is a prominent strategy for introducing a wide range of functional groups onto the quinoline scaffold with high regioselectivity. nih.gov For instance, palladium-catalyzed C-H functionalization reactions of 3-bromoquinolin-2(1H)-ones with various azoles have been used to synthesize 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov

Furthermore, the ketone moiety of quinolin-3-yl methanones offers a site for various chemical transformations. For example, (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives have been synthesized from 2-chloroquinoline-3-carbaldehydes via a Darzens reaction. ijpsi.orgresearchgate.net This reaction introduces an epoxide ring, which can be further functionalized.

The following tables summarize some of the derivatization and functionalization approaches for quinoline-3-yl methanone analogues and related quinoline derivatives, including reaction conditions and reported yields.

Table 1: Synthesis of Substituted (Phenyl)(quinolin-3-yl)methanone Derivatives

| Product | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| Phenyl(quinolin-3-yl)methanone | Anthranil, Phenylpropiolamide | Toluene, 120 °C | 90 | mdpi.com |

| Quinolin-3-yl(p-tolyl)methanone | Anthranil, p-Tolylpropiolamide | Toluene, 120 °C | 84 | mdpi.com |

| (4-Methoxyphenyl)(quinolin-3-yl)methanone | Anthranil, (4-Methoxyphenyl)propiolamide | Toluene, 120 °C | 88 | mdpi.com |

| (4-Chlorophenyl)(quinolin-3-yl)methanone | Anthranil, (4-Chlorophenyl)propiolamide | Toluene, 120 °C | 85 | mdpi.com |

| (4-(Dimethylamino)phenyl)(quinolin-3-yl)methanone | Anthranil, (4-(Dimethylamino)phenyl)propiolamide | Toluene, 120 °C | 60 | mdpi.com |

Table 2: Functionalization of the Quinoline Core in Analogous Systems

| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 3-(Imidazol-1-yl)quinolin-2(1H)-one | 3-Bromoquinolin-2(1H)-one, Imidazole | Pd(OAc)₂, CuI, PPh₃, LiOtBu, 1,4-Dioxane | 85 | nih.gov |

| 3-(Pyrazol-1-yl)quinolin-2(1H)-one | 3-Bromoquinolin-2(1H)-one, Pyrazole | Pd(OAc)₂, CuI, PPh₃, LiOtBu, 1,4-Dioxane | 90 | nih.gov |

| 3-(Benzimidazol-1-yl)quinolin-2(1H)-one | 3-Bromoquinolin-2(1H)-one, Benzimidazole | Pd(OAc)₂, CuI, PPh₃, LiOtBu, 1,4-Dioxane | 78 | nih.gov |

| (3-(2-Chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone | 2-Chloroquinoline-3-carbaldehyde, Phenacyl bromide | K₂CO₃, DMF | 87 | ijpsi.org |

Mechanistic Investigations of Reactions Involving 2 Iodophenyl Quinolin 3 Yl Methanone and Its Precursors

Mechanistic Studies of Quinoline (B57606) Ring Formation and Aromatization

The formation of the quinoline scaffold, a key structural feature of the target molecule, typically involves the construction of the nitrogen-containing heterocyclic ring followed by an aromatization step. mdpi.com Classic methods like the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, serve as a foundational model for this transformation. organic-chemistry.org

The synthesis of the quinoline ring often proceeds through the formation of a crucial iminium intermediate. organic-chemistry.orgresearchgate.net In a typical Friedländer-type synthesis, the reaction between a 2-aminoaryl ketone and a carbonyl compound with an active methylene (B1212753) group is initiated by an acid or base catalyst. The initial step is an amino-ketone condensation to form an enamine or an imine. organic-chemistry.org

Under acidic conditions, protonation of the carbonyl group of the 2-aminoaryl ketone enhances its electrophilicity, facilitating the attack by the enamine tautomer of the coupling partner. Alternatively, the reaction can proceed via the formation of an imine from the 2-aminoaryl ketone, which then tautomerizes to an enamine. This enamine subsequently attacks the carbonyl group of the second reactant. In many modern variations, iminium species are generated in situ. For instance, FeCl3 can catalyze the generation of an iminium species from α-aminonitriles, which then undergoes a Povarov-type [4+2] annulation with an alkyne to form the quinoline core. organic-chemistry.org

Following the initial condensation, an intramolecular cyclization occurs. This step involves the nucleophilic attack of the enamine onto the carbonyl group (or a protonated carbonyl group), leading to the formation of a six-membered ring. This cyclization is often irreversible. mdpi.com The resulting intermediate is a hydroxylated, non-aromatic heterocyclic compound. A subsequent dehydration (elimination of a water molecule) step yields a dihydroquinoline intermediate, setting the stage for final aromatization. researchgate.net The entire cascade, from condensation to cyclization and dehydration, showcases a highly convergent one-pot assembly of the complex quinoline structure. nih.gov

The final step in forming the stable quinoline ring is the aromatization of the dihydroquinoline intermediate. This is achieved through oxidative dehydrogenation, a process that removes two hydrogen atoms to create a new double bond within the ring. nih.gov This strategy is atom-economical and efficient for accessing heteroaromatic compounds. nih.gov

Various oxidants and catalytic systems can be employed for this transformation:

Metal-Based Reagents: Traditional methods have used stoichiometric amounts of oxidants like manganese dioxide (MnO2) or potassium dichromate (K2Cr2O7) in acidic media. nih.govbeilstein-journals.org More recently, catalytic systems using metals like copper, palladium, or ruthenium have been developed. beilstein-journals.org For instance, a Cu2-MnOx catalyst has shown high efficiency (99.1% conversion and 97.2% selectivity) for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) using air as a green oxidant. pku.edu.cn The synergy between different metals, such as in NiMn layered hydroxides, can also enhance catalytic activity for aerobic dehydrogenation. liv.ac.uk

Non-Metal Oxidants: Reagents like o-Iodoxybenzoic acid (IBX) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for oxidative dehydrogenation. beilstein-journals.org The mechanism with these oxidants can proceed through either ionic pathways or single electron transfer (SET). nih.gov

Aerobic Oxidation: The use of molecular oxygen or air as the terminal oxidant is a highly sustainable approach. acs.org These reactions are often mediated by photocatalysts or transition-metal co-catalysts. mdpi.comacs.org For example, a modular catalyst system using an o-quinone in conjunction with a Co(salophen) co-catalyst facilitates the efficient dehydrogenation of tetrahydroquinolines at room temperature using ambient air. acs.org

The mechanism often involves the oxidant coordinating with the nitrogen atom of the heterocycle, which facilitates the elimination of hydrogen. nih.gov The choice of oxidant and catalyst is critical, as it can influence the reaction rate and selectivity, with some systems potentially leading to over-oxidation and the formation of byproducts like quinoline N-oxides. pku.edu.cn

Detailed Mechanisms of Carbon-Carbon and Carbon-Heteroatom Bond Formations Involving Aryl Iodides

The (2-Iodophenyl) moiety of the target molecule is a versatile functional handle. The iodine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, and its introduction is a key synthetic step.

The synthesis of the precursor, a 2-iodoaryl ketone, can be achieved through several pathways. Direct iodination of an aryl ketone can be accomplished using molecular iodine in the presence of an oxidizing agent. For precursors where a methyl group is transformed into a ketone, a two-step process involving iodination followed by oxidation is common.

The Kornblum oxidation provides a classic method for converting alkyl halides into carbonyl compounds using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant. wikipedia.orgsynarchive.com The mechanism is particularly effective for activated halides, such as α-halo ketones or benzylic halides. wikipedia.org The process begins with the displacement of the halide (in this case, iodide, which is an excellent leaving group) by the oxygen atom of DMSO in an SN2 reaction, forming an alkoxysulfonium salt. wikipedia.orgchem-station.com A base, such as triethylamine (B128534) (Et3N), is then added to deprotonate the carbon adjacent to the oxygen, leading to an elimination reaction that yields the ketone, dimethyl sulfide (B99878) (DMS), and the protonated base. wikipedia.orgyoutube.com

In the context of synthesizing precursors to (2-Iodophenyl)(quinolin-3-yl)methanone, a common strategy involves the iodine/DMSO-mediated oxidation of an aryl methyl ketone. rsc.org The reaction first proceeds via an α-iodination of the methyl group. researchgate.net The resulting α-iodo ketone is an in-situ generated substrate for the Kornblum oxidation. DMSO then facilitates the conversion of the iodomethyl group into an aldehyde (a glyoxal (B1671930) if starting from an acetyl group), which can then participate in further cyclization or condensation reactions. rsc.orgresearchgate.net

The carbon-iodine bond in (2-Iodophenyl)(quinolin-3-yl)methanone is the key to forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). csbsju.edu These reactions proceed through a catalytic cycle centered on a palladium complex. youtube.comyoutube.com

The catalytic cycle consists of three main steps:

Oxidative Addition: The cycle begins with a coordinatively unsaturated palladium(0) complex, often generated in situ from a palladium(II) precursor. youtube.com The aryl iodide undergoes oxidative addition to the Pd(0) center. In this step, the palladium atom inserts itself into the carbon-iodine bond, breaking the C-I bond and forming new Pd-C and Pd-I bonds. youtube.com This process oxidizes the palladium from the 0 to the +2 oxidation state. youtube.com The reactivity for this step generally follows the trend I > Br > Cl >> F for the halide. uvic.ca The exact mechanism of oxidative addition can be complex, potentially proceeding through a monoligated PdL or a bisligated PdL2 species, and can follow either a concerted or a nucleophilic displacement pathway depending on the substrate and ligands. uvic.cachemrxiv.org

Transmetalation (for couplings like Suzuki or Negishi): The second major step involves the transfer of an organic group from another organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) to the palladium(II) complex. csbsju.edu The halide ligand on the palladium is replaced by the new organic group, resulting in a diorganopalladium(II) intermediate. This is often the rate-determining step of the cycle. youtube.com

Reductive Elimination: This is the final, product-forming step. The two organic groups attached to the palladium(II) center couple together, forming a new carbon-carbon bond. youtube.com Simultaneously, the palladium is reduced from the +2 back to the 0 oxidation state, regenerating the active catalyst which can then enter another cycle. youtube.com For reductive elimination to occur, the two organic ligands must typically be in a cis orientation to each other on the palladium complex, and a trans-to-cis isomerization may be required. youtube.com

This catalytic cycle allows for the efficient construction of a wide array of derivatives from the (2-Iodophenyl)(quinolin-3-yl)methanone template.

Influence of Solvents and Catalysts on Reaction Pathways and Selectivity

The choice of solvent and catalyst is paramount in directing the outcome of the reactions involved in both the synthesis of the quinoline ring and its subsequent functionalization. These parameters can dramatically affect reaction rates, yields, and, most importantly, selectivity. mdpi.comrsc.org

In Quinoline Synthesis (e.g., Friedländer Annulation): The Friedländer reaction can be catalyzed by either acids (Brønsted or Lewis) or bases. organic-chemistry.org

Catalysts: Lewis acids such as In(OTf)3, Fe(OTf)3, and Nd(NO3)3·6H2O have been shown to be highly effective. rsc.orgrsc.org A study comparing various metal salt Lewis acids for the reaction of 2-aminobenzophenone (B122507) with ethyl acetoacetate (B1235776) found that In(OTf)3 was superior in selectively yielding the desired Friedländer product over other potential isomers. rsc.orgmq.edu.au Solid acid catalysts like Nafion NR50 or Montmorillonite K-10 offer environmental benefits and ease of separation. mdpi.comrsc.org

Solvents: The choice of solvent can influence reaction efficiency. While high-boiling point solvents like diphenyl ether have been used traditionally, many modern procedures are performed in more benign solvents like ethanol (B145695) or even under solvent-free conditions, often assisted by microwave irradiation. rsc.orgnih.gov In some cases, water has been used as a green solvent, with certain surfactant-type catalysts being employed to facilitate the reaction in an aqueous medium. rsc.org The optimal conditions often depend on the specific substrates and catalyst used. rsc.org

Interactive Table: Effect of Catalysts in Friedländer Quinoline Synthesis This table summarizes the performance of different catalysts under various conditions for quinoline synthesis.

| Catalyst | Substrates | Solvent | Conditions | Yield | Reference |

| In(OTf)3 | 2-Aminoarylketones, β-Ketoesters | Solvent-free | 120°C | 75-92% | rsc.org |

| Nafion NR50 | 2-Aminoaryl ketones, α-Methylene carbonyls | Ethanol | Microwave | Good | mdpi.com |

| p-TSA | 2-Aminoaryl aldehydes/ketones, Ketones | Solvent-free | 80-85°C | High | organic-chemistry.org |

| Neodymium(III) Nitrate | 2-Aminoaryl ketones, Carbonyl compounds | Solvent-free | 120°C | High | organic-chemistry.org |

| Molecular Iodine | 2-Amino acetophenone, Enolisable ketone | Ethanol | Reflux | Good | rsc.org |

In Palladium-Catalyzed Cross-Coupling:

Catalysts (Ligands): The ligand on the palladium catalyst is crucial. It modulates the electron density and steric environment of the metal center, influencing the rates of oxidative addition and reductive elimination. uvic.ca Bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)3) can accelerate these steps and stabilize the active Pd(0) species. The choice of ligand can also control which C-X bond reacts in a molecule with multiple different halides (chemoselectivity). chemrxiv.org

Solvents: The solvent affects the solubility of reagents and the stability of charged intermediates in the catalytic cycle. researchgate.net Polar aprotic solvents like DMF, DMSO, or THF are commonly used. rsc.org The choice can be critical; for example, some reactions show significantly different selectivity or rates when switching between solvents like THF and DMF. chemrxiv.orgresearchgate.net

The interplay between the substrate, catalyst, and solvent creates a complex reaction landscape where careful optimization is required to achieve the desired chemical transformation with high efficiency and selectivity.

Computational and Theoretical Studies on 2 Iodophenyl Quinolin 3 Yl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

DFT calculations would be a fundamental tool for elucidating the electronic structure and optimizing the three-dimensional geometry of (2-Iodophenyl)(quinolin-3-yl)methanone. Such calculations could provide insights into bond lengths, bond angles, and dihedral angles, offering a precise model of the molecule's ground-state conformation.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. For (2-Iodophenyl)(quinolin-3-yl)methanone, the HOMO is likely to be localized on the electron-rich quinoline (B57606) and iodophenyl rings, while the LUMO would likely be distributed over the carbonyl group and the aromatic systems. The energy gap between the HOMO and LUMO would be a key parameter, indicating the molecule's kinetic stability and reactivity toward electrophiles and nucleophiles. A smaller energy gap generally correlates with higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for (2-Iodophenyl)(quinolin-3-yl)methanone

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations. Actual values would need to be determined through specific computational studies.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map would visually represent the electrostatic potential on the surface of (2-Iodophenyl)(quinolin-3-yl)methanone. This analysis would identify the electron-rich and electron-poor regions of the molecule. It is anticipated that the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring would be regions of negative potential (red/yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would likely exhibit positive potential (blue), highlighting them as sites for potential nucleophilic interaction.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling could be employed to investigate the reaction pathways and transition states for reactions involving (2-Iodophenyl)(quinolin-3-yl)methanone. A particularly relevant reaction would be its intramolecular cyclization to form acridone (B373769) derivatives, a common transformation for related compounds. Theoretical calculations could determine the activation energies for different proposed mechanisms, such as a palladium-catalyzed intramolecular C-H amination, providing valuable insights for synthetic chemists seeking to optimize reaction conditions.

Prediction and Analysis of Structure-Reactivity Relationships via Computational Methods

By systematically modifying the structure of (2-Iodophenyl)(quinolin-3-yl)methanone in silico—for instance, by changing the substituent on the phenyl ring or the position of the iodine atom—computational methods could be used to predict how these changes affect the molecule's reactivity. Quantitative Structure-Activity Relationship (QSAR) studies, though more common in drug design, could be adapted to correlate structural features with specific chemical properties, such as the rate of a particular reaction. This predictive capability is a powerful tool in the rational design of new chemical entities with desired characteristics.

Applications of 2 Iodophenyl Quinolin 3 Yl Methanone in Contemporary Organic Synthesis

Strategic Building Block for Diverse Heterocyclic Scaffolds

The presence of the ortho-iodobenzoyl moiety on the quinoline (B57606) framework endows (2-Iodophenyl)(quinolin-3-yl)methanone with considerable potential as a strategic building block for the synthesis of various fused heterocyclic systems. The carbon-iodine bond serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the annulation of additional rings onto the quinoline scaffold.

One of the key transformations facilitated by the 2-iodophenyl group is intramolecular cyclization. Through palladium-catalyzed processes, the iodine atom can be activated to form a new carbon-carbon or carbon-heteroatom bond with a suitable reaction partner, leading to the formation of novel polycyclic structures. For instance, intramolecular C-H activation and subsequent cyclization represent a powerful strategy for constructing fused ring systems.

Furthermore, the reactivity of the iodo group allows for its participation in well-established cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the introduction of a wide variety of substituents at the ortho position of the phenyl ring, which can then undergo subsequent cyclization reactions to afford diverse heterocyclic architectures. This modular approach allows for the systematic construction of libraries of complex molecules with varied structural motifs.

Precursor in the Synthesis of Functionalized Quinoline and Quinolone Derivatives

(2-Iodophenyl)(quinolin-3-yl)methanone is not only a building block for fused systems but also a direct precursor to a variety of functionalized quinoline and quinolone derivatives. The quinoline moiety itself is a privileged scaffold in medicinal chemistry, and methods to further elaborate its structure are of significant interest.

The synthesis of (2-Iodophenyl)(quinolin-3-yl)methanone and its analogs has been reported, providing a basis for its use as a starting material. For example, a transition metal-free synthesis of 3-acylquinolines, including the iodo-substituted derivative, has been achieved through a formal [4+2] annulation of anthranils and enaminones.

The iodo-substituent on the phenyl ring can be readily transformed into other functional groups through various chemical reactions. For instance, palladium-catalyzed coupling reactions can be employed to introduce aryl, alkyl, or alkynyl groups, leading to a diverse array of substituted quinoline derivatives. These transformations are crucial for structure-activity relationship (SAR) studies in drug discovery, where fine-tuning of molecular properties is essential.

Moreover, the carbonyl group of (2-Iodophenyl)(quinolin-3-yl)methanone can be subjected to a range of chemical modifications. Reduction of the ketone to an alcohol, followed by subsequent reactions, or conversion of the carbonyl to other functional groups, opens up further avenues for the synthesis of novel quinoline and quinolone analogs with potential biological activities.

Role in the Development of Complex Molecular Architectures

The strategic placement of reactive sites in (2-Iodophenyl)(quinolin-3-yl)methanone makes it an ideal starting point for the assembly of complex molecular architectures. The ability to perform sequential and tandem reactions on this scaffold allows for the efficient construction of intricate polycyclic and multi-substituted compounds.

Palladium-catalyzed cascade reactions initiated at the iodo-position are particularly powerful in this context. For example, a Sonogashira coupling to introduce an alkyne can be followed by an intramolecular cyclization, leading to the formation of fused heterocyclic systems in a single pot. This approach is highly atom-economical and allows for the rapid build-up of molecular complexity.

The synthesis of quinoline-fused benzodiazepines and other related structures can be envisioned starting from (2-Iodophenyl)(quinolin-3-

Q & A

Q. Table 1. Key Spectral Data for Characterization

Q. Table 2. Biological Activity Screening Results

| Assay Type | Target/Model | IC₅₀/MIC | Reference |

|---|---|---|---|

| Anticancer | MCF-7 cells | 12.5 µM | |

| Antimicrobial | S. aureus | 25 µg/mL | |

| Enzyme Inhibition | COX-2 | 8.3 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.